An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-ethoxypyrimidine
An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activity of 2,4-Diamino-6-ethoxypyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of antimicrobial and anticancer therapies.
Core Chemical Properties
2,4-Diamino-6-ethoxypyrimidine, a derivative of the pyrimidine heterocyclic system, is a compound of interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, its properties can be inferred from its structure and comparison with closely related analogs.
Table 1: Physicochemical Properties of 2,4-Diamino-6-ethoxypyrimidine and its Precursors
| Property | 2,4-Diamino-6-ethoxypyrimidine | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-hydroxypyrimidine |
| IUPAC Name | 6-ethoxypyrimidine-2,4-diamine | 6-chloropyrimidine-2,4-diamine[1] | 2,6-Diaminopyrimidin-4-ol[2][3] |
| CAS Number | 116436-03-4 | 156-83-2[1] | 56-06-4[2][3][4] |
| Molecular Formula | C₆H₁₀N₄O | C₄H₅ClN₄[1] | C₄H₆N₄O[4] |
| Molecular Weight | 154.17 g/mol | 144.56 g/mol [1] | 126.12 g/mol [4] |
| Appearance | Not specified (likely a crystalline powder) | White to off-white crystalline powder[1] | White to off-white crystalline powder[4] |
| Melting Point | Data not available | 199-202 °C[1] | 285-286 °C (decomposes)[2][3][4] |
| Boiling Point | Data not available | 438.3 ± 48.0 °C at 760 mmHg (Predicted)[1] | Data not available |
| Solubility | Data not available | Soluble in water, ethanol, and methanol[1] | Soluble in DMSO and methanol, sparingly soluble in water[4] |
Synthesis and Experimental Protocols
The synthesis of 2,4-Diamino-6-ethoxypyrimidine is typically achieved through a multi-step process starting from 2,4-Diamino-6-hydroxypyrimidine. The general synthetic pathway involves the conversion of the hydroxyl group to a chloro group, which is a better leaving group, followed by nucleophilic substitution with ethoxide.
Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from established literature procedures.[5][6]
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
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Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask with reflux condenser
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Stirring apparatus
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Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
-
Heat the mixture to 97 °C and stir for 17 hours.
-
After cooling, slowly and carefully pour the reaction mixture into ice water with stirring.
-
Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.
-
Cool the solution and adjust the pH to 8 with a sodium hydroxide solution.
-
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,4-Diamino-6-chloropyrimidine as a white solid. The expected yield is approximately 85%.[5]
Experimental Protocol: Synthesis of 2,4-Diamino-6-ethoxypyrimidine from 2,4-Diamino-6-chloropyrimidine
This is a general protocol for nucleophilic aromatic substitution.
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
Anhydrous ethanol
-
Sodium metal
-
Round-bottom flask with reflux condenser and drying tube
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Once the sodium has completely reacted, add 2,4-Diamino-6-chloropyrimidine to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Neutralize the residue with a suitable acid (e.g., acetic acid) and extract the product with an appropriate organic solvent.
-
Dry the organic extract, filter, and concentrate to obtain the crude product.
-
Purify the crude 2,4-Diamino-6-ethoxypyrimidine by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
Derivatives of 2,4-diaminopyrimidine are well-established as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, which is a key mechanism for several anticancer and antimicrobial drugs.
Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol
This is a generalized protocol for assessing the inhibitory activity of a compound against DHFR.
Materials:
-
Purified recombinant DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
2,4-Diamino-6-ethoxypyrimidine (test compound)
-
Methotrexate (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound, 2,4-Diamino-6-ethoxypyrimidine, in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of the test compound or positive control.
-
Add the DHFR enzyme to each well and incubate for a short period at a controlled temperature.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The rate of decrease in absorbance is proportional to the DHFR activity as NADPH is consumed.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
References
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
